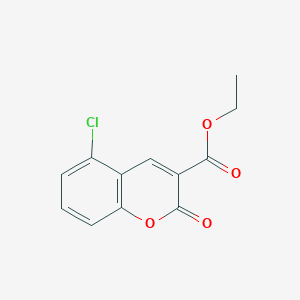

Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate

Übersicht

Beschreibung

Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C12H9ClO4 . It has a molecular weight of 252.65 . The compound is typically a white to yellow powder or crystals .

Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through various routes . For instance, one study reported the synthesis of a novel silver complex by reacting silver salt (AgNO3) with a coumarin-based ligand (ethyl-5-hydroxy-2-oxo-2H-Chromene-3-carboxylate) at room temperature .Molecular Structure Analysis

The molecular structure of this compound has been characterized by various spectroscopic techniques such as FT-IR, NMR, MS, and X-ray crystal diffraction .Chemical Reactions Analysis

The reaction of this compound with hydrazine hydrate has been studied . The proposed mechanism proved the needed molar ratio of hydrazine hydrate (2.5 mol equiv.) to achieve full consumption of ester 1 .Physical And Chemical Properties Analysis

This compound is a white to yellow powder or crystals . It has a molecular weight of 252.65 . The compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

2H/4H-Chromene, a class of heterocyclic compounds to which Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate belongs, has been found to exhibit anticancer activity . This makes it a potential candidate for the development of new anticancer drugs .

Anticonvulsant Activity

Research has shown that 2H/4H-Chromene compounds have anticonvulsant properties . This suggests that this compound could be used in the development of treatments for conditions like epilepsy .

Antimicrobial Activity

2H/4H-Chromene compounds have been found to have antimicrobial properties . This means that this compound could potentially be used in the creation of new antimicrobial agents .

Anticholinesterase Activity

2H/4H-Chromene compounds have been found to exhibit anticholinesterase activity . This suggests that this compound could be used in the development of treatments for conditions like Alzheimer’s disease .

Antituberculosis Activity

Research has shown that 2H/4H-Chromene compounds have antituberculosis properties . This suggests that this compound could be used in the development of treatments for tuberculosis .

Antidiabetic Activity

2H/4H-Chromene compounds have been found to have antidiabetic properties . This means that this compound could potentially be used in the creation of new antidiabetic agents .

Antioxidant Activity

Coumarin derivatives, which include 2H/4H-Chromene compounds, have been explored for their antioxidant activity . This suggests that this compound could be used in the development of treatments for conditions caused by oxidative stress .

Anti-HIV Activity

Coumarin derivatives have also been explored for their anti-HIV activity . This suggests that this compound could be used in the development of treatments for HIV .

Wirkmechanismus

While the specific mechanism of action for Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate is not explicitly mentioned in the search results, 2H/4H-chromene compounds, in general, have been found to exhibit a variety of biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Safety and Hazards

The safety data sheet for Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate indicates that it should be handled with care to avoid dust formation and inhalation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Zukünftige Richtungen

Research has shown that Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate and its derivatives exhibit certain anti-fungal activity against tested fungal strains . This suggests that these compounds could potentially be developed into potent leads for promising biological activities . Further study is warranted to explore these possibilities .

Eigenschaften

IUPAC Name |

ethyl 5-chloro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4/c1-2-16-11(14)8-6-7-9(13)4-3-5-10(7)17-12(8)15/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBBQYYHHVMNHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2Cl)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate](/img/structure/B3151079.png)

![3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid](/img/structure/B3151087.png)

![3-[(2-Methylbenzyl)sulfonyl]propanoic acid](/img/structure/B3151093.png)

![3-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B3151106.png)